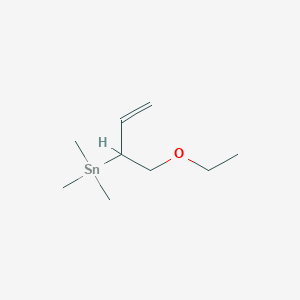
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 1-ethoxybut-3-en-2-yl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxybut-3-en-2-yl)(trimethyl)stannane typically involves the reaction of 1-ethoxybut-3-en-2-yl halide with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
1-Ethoxybut-3-en-2-yl halide+Trimethyltin chloride→this compound+Sodium chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The ethoxybutenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Reduced tin species and modified organic groups.
Substitution: New organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (1-Ethoxybut-3-en-2-yl)(trimethyl)stannane involves its interaction with molecular targets through the tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with transition metals.
Catalysis: Activation of substrates through coordination to the tin center, enhancing reaction rates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl(1-ethoxyvinyl)stannane
- Trimethyl(1-ethoxyvinyl)stannane
- Triphenyl(1-ethoxyvinyl)stannane
Uniqueness
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane is unique due to its specific ethoxybutenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
89358-32-7 |
|---|---|
Molekularformel |
C9H20OSn |
Molekulargewicht |
262.96 g/mol |
IUPAC-Name |
1-ethoxybut-3-en-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C6H11O.3CH3.Sn/c1-3-5-6-7-4-2;;;;/h3,5H,1,4,6H2,2H3;3*1H3; |
InChI-Schlüssel |
DIUDUZCPRYRUJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(C=C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


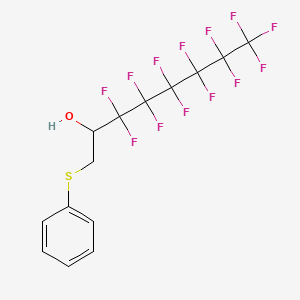

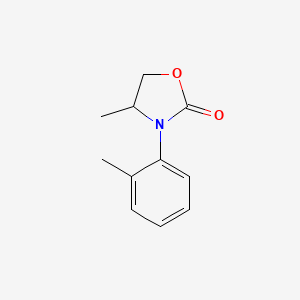
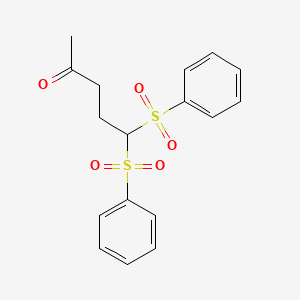
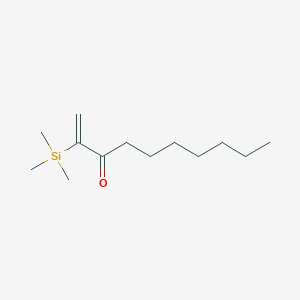
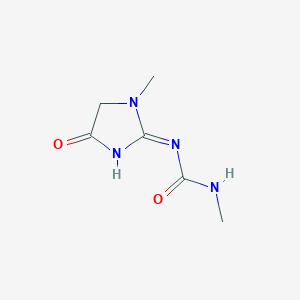
![Dimethyl[(propan-2-yl)oxy]silanol](/img/structure/B14389692.png)

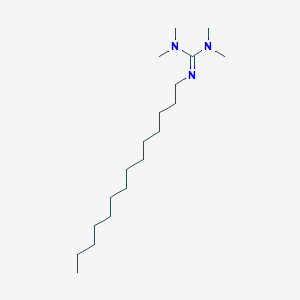
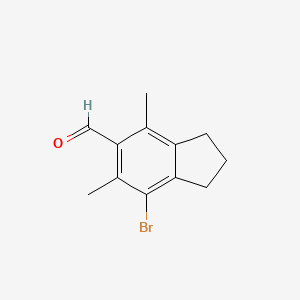
![N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14389708.png)
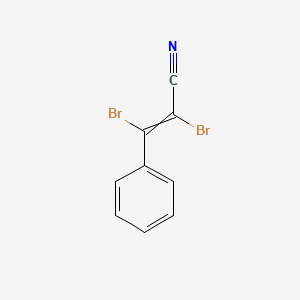
![Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate](/img/structure/B14389717.png)
![1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14389730.png)
